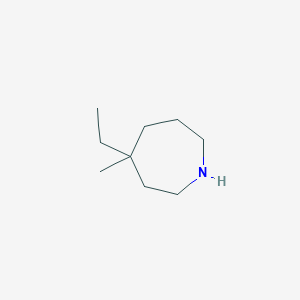

4-Ethyl-4-methylazepane

Übersicht

Beschreibung

Molecular Structure Analysis

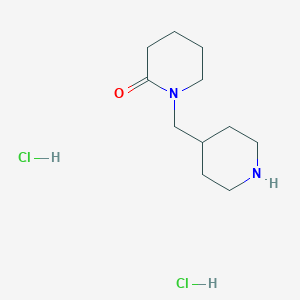

The molecular structure of 4-Ethyl-4-methylazepane is represented by the InChI code: 1S/C9H19N/c1-3-9(2)5-4-7-10-8-6-9/h10H,3-8H2,1-2H3 . This indicates that the molecule consists of a seven-membered ring with nitrogen (N), and two carbon © side chains attached to it .Physical And Chemical Properties Analysis

4-Ethyl-4-methylazepane is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources .Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Biological Activity

4-Ethyl-4-methylazepane's analogs have been studied using vibrational spectroscopy techniques like FT-IR and FT-Raman. These methods, combined with quantum mechanical methods, help in understanding the molecular structure and predicting vibrational spectra. The molecular electrostatic potential and HOMO-LUMO energies of these compounds are significant for their biological activity, which is indicated by their softness value and high electrophilicity index. Such studies are crucial for explaining the compound's biological activity, including its potential as an antidepressant through molecular docking studies (Kuruvilla et al., 2018).

Synthesis and Characterization

Research on compounds structurally similar to 4-Ethyl-4-methylazepane includes the synthesis and characterization of various heterocyclic compounds. For instance, the creation of fluorine-containing seven-membered benzoheterocycles derived from hexafluoropropene oligomers shows the versatility in synthesizing structurally diverse compounds (Maruta et al., 1980). Similarly, the unprecedented base-promoted transformation of a pyrimidinone derivative into a novel tricyclic bis-diazepinone demonstrates the chemical reactivity and potential for creating complex molecular structures (Shutalev et al., 2008).

Applications in Material Science

Research has also explored the use of related compounds in material science, such as in the creation of azo polymers for reversible optical storage. The cooperative motion of certain groups in these polymers can lead to significant changes in properties like birefringence, which is crucial for applications in optical storage devices (Meng et al., 1996).

Pharmaceutical and Biomedical Applications

In the pharmaceutical and biomedical fields, compounds like 4-Ethyl-4-methylazepane are studied for their hydrodynamic properties and potential as alternatives in applications currently dominated by poly(ethylene glycol)s (PEGs). Such studies involve the investigation of molecular hydrodynamic characteristics, which are essential for understanding their behavior in pharmaceutical applications (Grube et al., 2018).

Corrosion Inhibition

Additionally, derivatives of similar compounds have been studied for their corrosion inhibition properties. For example, triazepine carboxylate compounds have been investigated for their efficacy in inhibiting acid corrosion in mild steel, an application relevant to industrial maintenance (Alaoui et al., 2018).

Safety And Hazards

The safety information for 4-Ethyl-4-methylazepane indicates that it is a flammable liquid and vapor. It may cause respiratory irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-ethyl-4-methylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-9(2)5-4-7-10-8-6-9/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGRDGNCWCJLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-4-methylazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)

![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)

![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)

![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)